1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,6-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Formation of Bicyclo[1.1.1]pentane: The [1.1.1]propellane is then subjected to a reaction with 2,6-difluorophenyl iodide under specific conditions to form the desired product.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Photochemical Reactions: The presence of fluorine atoms makes the compound suitable for photochemical reactions, where light is used to induce chemical changes.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design.
Materials Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful as molecular rods, rotors, and linker units in supramolecular chemistry.
Chemical Biology: The compound is used in the development of probes and sensors due to its reactivity and ability to undergo specific chemical transformations.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its reactive iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,6-Difluorophenyl)-3-chlorobicyclo[1.1.1]pentane:
1-(2,6-Difluorophenyl)-3-bromobicyclo[1.1.1]pentane: Bromine substitution offers different reactivity profiles and applications compared to iodine.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBHQHDNXRNJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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